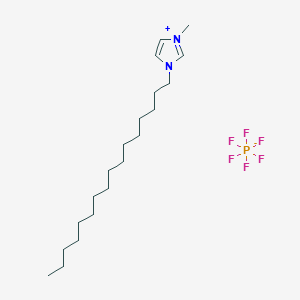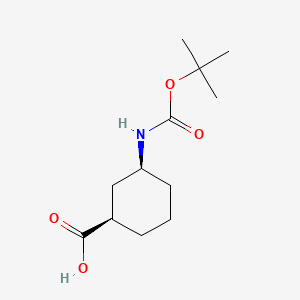
N',N'-dimethylethane-1,2-diamine;dihydroiodide
Vue d'ensemble
Description
“N’,N’-dimethylethane-1,2-diamine;dihydroiodide” is an organic compound that is used to enhance the adsorption of carbon dioxide . It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .
Synthesis Analysis
This compound is primarily used in the synthesis of the Cefotiam intermediate 1-dimethylaminoethyl-5-thiazole . It is also used as a precursor to imidazolidines by condensation with ketones or aldehydes .Molecular Structure Analysis
The molecular formula of “N’,N’-dimethylethane-1,2-diamine;dihydroiodide” is C4H12N2 . It is a colorless liquid with a fishy odor and features two secondary amine functional groups .Chemical Reactions Analysis
“N’,N’-dimethylethane-1,2-diamine;dihydroiodide” is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It is also used in copper-catalyzed cyanations of aryl bromides using potassium hexacyanoferrate (II) to form the corresponding benzonitriles .Physical And Chemical Properties Analysis
“N’,N’-dimethylethane-1,2-diamine;dihydroiodide” is a colorless transparent liquid . It has a relative density of 0.803, a refractive index of 1.4300-1.4260, a boiling point of 104℃-106℃, and a flash point of 23℃ .Applications De Recherche Scientifique
CuCl2-Mediated C-S Bond Formation
An environment-friendly and economic strategy involves using DMEDA as a ligand, base, and solvent in CuCl2-catalyzed C-S bond formation. By reacting iodobenzenes with benzenethiols or 1,2-diphenyldisulfanes, diaryl chalcogenides (e.g., aryl sulfides) can be synthesized in very good yields. This method offers a sustainable approach to creating sulfur-containing compounds for pharmaceuticals, materials, and agrochemicals .
Mécanisme D'action
Target of Action
N’,N’-Dimethylethane-1,2-diamine, also known as 1,2-Dimethylethylenediamine (DMEDA), is an organic compound that features two secondary amine functional groups . The primary targets of DMEDA are metal ions, as it acts as a chelating diamine for the preparation of metal complexes .
Mode of Action
DMEDA interacts with its targets (metal ions) by forming chelates, which are stable, cyclic structures. This interaction results in the formation of metal complexes, some of which function as homogeneous catalysts .
Biochemical Pathways
DMEDA is involved in the synthesis of imidazolidines, a class of heterocyclic compounds. This is achieved through condensation with ketones or aldehydes . The reaction can be summarized as follows:
RR′CO+C2H4(CH3NH)2→C2H4(CH3N)2CRR′+H2ORR'CO + C_2H_4(CH_3NH)_2 \rightarrow C_2H_4(CH_3N)_2CRR' + H_2O RR′CO+C2H4(CH3NH)2→C2H4(CH3N)2CRR′+H2O
Pharmacokinetics
Its physical properties such as its density (0819 g/mL) and boiling point (120 °C) suggest that it may have good bioavailability .
Result of Action
The primary result of DMEDA’s action is the formation of metal complexes and imidazolidines . These products have various applications, including their use as homogeneous catalysts .
Action Environment
The action of DMEDA can be influenced by environmental factors such as temperature and pH. For instance, its boiling point of 120 °C suggests that it is stable under normal environmental conditions but can be volatilized at high temperatures . The presence of other chemicals, particularly those that can react with amines, may also affect its stability and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;dihydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDIFIROXTEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN.I.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dimethylethylenediamine dihydroiodide | |
CAS RN |
244234-52-4 | |
| Record name | N,N-Dimethylethylenediamine Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)





